1-Pyrrolidino-1-cyclopentene

Overview

Description

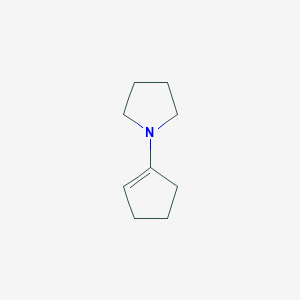

1-Pyrrolidino-1-cyclopentene is an organic compound with the molecular formula C9H15N. It is a heterocyclic compound featuring a pyrrolidine ring fused to a cyclopentene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidino-1-cyclopentene can be synthesized through the reaction of pyrrolidine with cyclopentadiene. The reaction typically involves heating the reactants in the presence of a catalyst such as palladium on carbon. The reaction conditions include a temperature range of 100-110°C and a reduced pressure of 15 mmHg .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

1-Pyrrolidino-1-cyclopentene undergoes various chemical reactions, including:

Oxidation:

- Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide. The major product formed is 1-pyrrolidino-1-cyclopentanone .

Reduction:

- Reduction reactions involve the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts this compound to 1-pyrrolidino-cyclopentane .

Substitution:

Scientific Research Applications

1-Pyrrolidino-1-cyclopentene has several scientific research applications:

Chemistry:

- It is used as an intermediate in the synthesis of complex organic molecules, including natural products like halichlorine, pinnaic acid, and tauropinnaic acid .

Biology:

- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Research is ongoing to explore its potential as a building block for pharmaceutical compounds targeting various diseases .

Industry:

Mechanism of Action

The mechanism of action of 1-Pyrrolidino-1-cyclopentene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

1-Pyrrolidino-1-cyclopentene can be compared with other similar compounds such as:

1-Pyrrolidino-1-cyclohexene:

- This compound has a similar structure but with a cyclohexene ring instead of a cyclopentene ring. It exhibits different reactivity and applications due to the increased ring size .

2,3-Cyclopentenopyridine:

- This compound features a pyridine ring fused to a cyclopentene ring. It has distinct chemical properties and is used in different synthetic applications .

2-Pyrrolidinone:

- This compound has a lactam structure and is used as a solvent and intermediate in organic synthesis .

The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and applications in various fields .

Biological Activity

1-Pyrrolidino-1-cyclopentene (C9H15N), a heterocyclic organic compound, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused to a cyclopentene ring, making it a unique enamine compound. The molecular weight is approximately 137.25 g/mol, with a boiling point of 88–92 °C at 15 mmHg and a refractive index of 1.5155. Its structure allows for diverse chemical reactions, which are crucial for its biological applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, showcasing an inhibition zone diameter of up to 30 mm when tested against Staphylococcus aureus at a concentration of 0.05 mg/mL .

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 | 0.05 |

| Escherichia coli | 25 | 0.05 |

| Pseudomonas aeruginosa | 20 | 0.05 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives synthesized from this compound can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is implicated in cancer metastasis and inflammation . In vitro studies have shown that these derivatives can reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, altering cellular functions and potentially leading to apoptosis in cancer cells.

- Receptor Modulation : It can bind to receptors that modulate inflammatory responses, thereby providing therapeutic effects in inflammatory diseases.

Synthesis and Biological Evaluation

A notable case study involved the synthesis of halichlorine and pinnaic acid from this compound, which demonstrated promising anti-inflammatory activity. The synthesis process included multiple steps starting from the compound, ultimately leading to biologically active derivatives that were tested in vivo for their therapeutic potential .

Comparative Studies

Comparative studies with related compounds, such as 1-Pyrrolidino-1-cyclohexene, have shown that while both compounds exhibit similar biological activities, the cyclopentene derivative tends to have higher reactivity and potency due to its smaller ring size .

Properties

IUPAC Name |

1-(cyclopenten-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFSFYBXUYHNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884356 | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-07-4 | |

| Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and basic physical data available for 1-Pyrrolidino-1-cyclopentene?

A1: this compound (CAS: 7148-07-4) is an enamine with the molecular formula C9H15N and a molecular weight of 137.25 g/mol []. Key spectroscopic data includes:

- Boiling Point: 88–92 °C at 15 mmHg []

- Refractive Index (n20D): 1.5155 []

- Infrared Spectroscopy (IR): Characteristic peak at 1630 cm−1 corresponding to the carbon-carbon double bond stretch (C=C) []

Q2: How is this compound typically synthesized?

A2: The most common method is the acid-catalyzed condensation of cyclopentanone with pyrrolidine []. This reaction can also be facilitated using a stoichiometric amount of titanium(IV) chloride, allowing for the production of more sterically hindered enamines [, ].

Q3: What are the key reactive features of this compound?

A3: this compound exhibits nucleophilicity at both the enamine nitrogen and the β-carbon atom []. This dual reactivity makes it a versatile building block in organic synthesis, enabling participation in reactions such as:

- Cycloadditions: this compound can participate in both [2+2] and [4+2] cycloaddition reactions, with the enamine system acting as either the 2π or 4π electron component [].

Q4: Can you provide specific examples of how this compound has been used in synthesis?

A4: Certainly! Here are some research highlights:

- Synthesis of Cycloalkene-Fused Phthalazinones: this compound acts as a dienophile in inverse-electron-demand Diels-Alder reactions with pyridazino[4,5-d]pyridazin-1(2H)-ones. The resulting cycloadducts can then be aromatized to afford cycloalkene-fused phthalazinones, which are important intermediates for biologically active compounds [, ].

- Synthesis of Pyrrolopyrazines: Reaction of this compound with 2-(3′-chloro-5′,6′-dicyanopyrazin-2′-yl)cyclopentan-1-one, followed by treatment with primary alkylamines, yields 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1′,2′:4,5]pyrrolo[2,3-b]pyrazines – structures with potential as pesticides and fluorescent chromophores [].

- Synthesis of Macrocyclic Thiacrown Ethers: Homo-coupling of 1,2,4-triazine bisulfides, followed by Diels-Alder/retro-Diels-Alder reaction with this compound, enables the synthesis of thiacrown ether macrocycles containing a cyclopenteno[c]2,2′-bipyridine unit []. These macrocycles can be further oxidized to chiral sulfoxides, which are useful in asymmetric catalysis.

- Total Synthesis of Marine Natural Products: this compound serves as a starting material in the total synthesis of (+/-)-halichlorine, (+/-)-pinnaic acid, and (+/-)-tauropinnaic acid – marine natural products with diverse biological activities [].

Q5: Are there any computational studies on this compound?

A5: Yes, density functional theory (DFT) calculations have been used to investigate the vibrational frequencies and structural parameters of this compound. These calculations were further supported by FT-IR and Raman spectroscopic data, providing valuable insights into the molecule's electronic structure and bonding properties [].

Q6: What are the handling and storage recommendations for this compound?

A6: Due to its reactivity, particularly with water and oxygen, this compound should be stored under a dry nitrogen atmosphere []. Freshly prepared material is generally recommended for optimal results in synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.